molecular formula C12H14O4 B14609534 2-Phenoxyethyl 2-oxobutanoate CAS No. 60359-43-5

2-Phenoxyethyl 2-oxobutanoate

Katalognummer: B14609534
CAS-Nummer: 60359-43-5
Molekulargewicht: 222.24 g/mol
InChI-Schlüssel: KZTUFJMTKNFKIJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Phenoxyethyl 2-oxobutanoate: is an organic compound that belongs to the class of esters It is characterized by the presence of a phenoxy group attached to an ethyl chain, which is further connected to a 2-oxobutanoate moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenoxyethyl 2-oxobutanoate typically involves the esterification of 2-oxobutanoic acid with 2-phenoxyethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor. The use of catalysts and optimized reaction conditions ensures high yield and purity of the product. The final product is typically purified by distillation or recrystallization.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Phenoxyethyl 2-oxobutanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group into alcohols.

    Substitution: Nucleophilic substitution reactions can replace the phenoxy group with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted esters depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-Phenoxyethyl 2-oxobutanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-Phenoxyethyl 2-oxobutanoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release 2-phenoxyethanol and 2-oxobutanoic acid, which can further participate in metabolic pathways. The phenoxy group can interact with biological membranes, affecting their properties and functions.

Vergleich Mit ähnlichen Verbindungen

    2-Oxobutanoic acid: A related compound with similar chemical properties.

    Phenoxyacetic acid: Shares the phenoxy group but differs in the acetic acid moiety.

    Ethyl 2-oxobutanoate: Similar ester structure but lacks the phenoxy group.

Uniqueness: 2-Phenoxyethyl 2-oxobutanoate is unique due to the combination of the phenoxy group and the 2-oxobutanoate moiety, which imparts distinct chemical and biological properties. This combination allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for various applications.

Eigenschaften

CAS-Nummer

60359-43-5

Molekularformel

C12H14O4

Molekulargewicht

222.24 g/mol

IUPAC-Name

2-phenoxyethyl 2-oxobutanoate

InChI

InChI=1S/C12H14O4/c1-2-11(13)12(14)16-9-8-15-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3

InChI-Schlüssel

KZTUFJMTKNFKIJ-UHFFFAOYSA-N

Kanonische SMILES

CCC(=O)C(=O)OCCOC1=CC=CC=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.